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Compound of Interest

Compound Name: 1-Methoxypiperidin-4-one

Cat. No.: B179640

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Methoxypiperidin-4-on fur das
biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungs- und Protokollhinweise beschreiben eine detaillierte
Methodik zur Derivatisierung von 1-Methoxypiperidin-4-on, einer vielversprechenden
Ausgangsverbindung fir die Synthese von biologisch aktiven Molekilen. Angesichts der
begrenzten spezifischen Literatur zu diesem speziellen Molekil konzentrieren sich die hier
beschriebenen Protokolle auf die reduktive Aminierung. Dies ist eine robuste und vielseitige
Methode zur Funktionalisierung des Piperidin-4-on-Gerusts, die sich zur Erstellung von
Substanzbibliotheken fir das biologische Screening eignet.[1][2][3] Die Protokolle umfassen
die chemische Synthese, die Reinigung und die anschlielende biologische Evaluierung der
Derivate mittels etablierter zellbasierter Assays.

Einleitung

Piperidin-4-on-Strukturen sind ein wichtiger Baustein in der medizinischen Chemie und finden
sich in zahlreichen Naturstoffen und synthetischen Pharmazeutika wieder.[4] Die Modifikation
dieses Gerists ermdglicht die Synthese von Verbindungen mit einem breiten Spektrum an
biologischen Aktivitaten, darunter antimikrobielle, antivirale und krebsbekampfende
Eigenschaften. 1-Methoxypiperidin-4-on bietet durch seine Methoxy-Gruppe am Stickstoffatom
einen interessanten Ausgangspunkt fiir die weitere Derivatisierung, insbesondere an der C4-
Position.
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Die hier vorgestellte Methode der reduktiven Aminierung ermdglicht die Einfihrung einer
Vielzahl von funktionellen Gruppen am C4-Atom des Piperidinrings, was zur Generierung einer
diversen Bibliothek von Verbindungen fiir das biologische Screening fuhrt.[1][2]

Derivatisierungsstrategie: Reduktive Aminierung

Die reduktive Aminierung ist eine chemische Reaktion, bei der eine Carbonylgruppe in ein
Amin umgewandelt wird.[1] Im Fall von 1-Methoxypiperidin-4-on reagiert die Ketogruppe an der
C4-Position mit einem primaren oder sekundaren Amin zu einem intermediaren Imin oder
Enamin, das anschlie3end in situ zu dem entsprechenden Amin reduziert wird.[1][3] Diese
Eintopfreaktion ist effizient und toleriert eine breite Palette von funktionellen Gruppen, was sie
ideal fur die kombinatorische Chemie und die Erstellung von Substanzbibliotheken macht. Als
Reduktionsmittel eignen sich milde Reagenzien wie Natriumtriacetoxyborhydrid (NaBH(OAC)3)
oder Natriumcyanoborhydrid (NaBHsCN), die selektiv Imine in Gegenwart von Ketonen
reduzieren.[1]

Reaktionsschema der reduktiven Aminierung
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Abbildung 1: Allgemeines Reaktionsschema der reduktiven Aminierung.

Experimentelle Protokolle

Allgemeine Synthese von 4-Amino-1-methoxypiperidin-
Derivaten durch reduktive Aminierung

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese einer Reihe von
Derivaten durch die Reaktion von 1-Methoxypiperidin-4-on mit verschiedenen primaren
Aminen.

Materialien:

e 1-Methoxypiperidin-4-on

» Verschiedene primare Amine (z. B. Benzylamin, Anilin, etc.)
o Natriumtriacetoxyborhydrid (NaBH(OAC)3)

e Dichlormethan (DCM), wasserfrei

o Gesittigte Natriumbicarbonatlésung (NaHCO3)

o Wasserfreies Natriumsulfat (Na2S0a4)

e Rundkolben, Magnetruhrer, Dinnschichtchromatographie (DC)-Platten,
Rotationsverdampfer, Sdulenchromatographie-Ausristung

Protokoll:

« In einem trockenen Rundkolben werden 1-Methoxypiperidin-4-on (1,0 Aquivalente) und das
entsprechende primare Amin (1,1 Aquivalente) in wasserfreiem Dichlormethan (DCM) geldst.

o Die Reaktionsmischung wird bei Raumtemperatur fir 1-2 Stunden gerthrt, um die Bildung
des Imins zu ermdglichen. Der Fortschritt kann mittels DC verfolgt werden.

 AnschlieRend wird Natriumtriacetoxyborhydrid (NaBH(OAc)s) (1,5 Aquivalente)
portionsweise Uber einen Zeitraum von 15 Minuten zugegeben.
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» Die Reaktion wird bei Raumtemperatur fur weitere 12-24 Stunden geruhrt, bis die
Umsetzung vollstandig ist (Kontrolle mittels DC).

e Zur Aufarbeitung wird die Reaktion vorsichtig mit gesattigter NaHCOs-L6sung versetzt, um
Uberschussiges Reduktionsmittel zu zersetzen.

» Die organische Phase wird abgetrennt und die wéassrige Phase dreimal mit DCM extrahiert.

e Die vereinigten organischen Phasen werden tber wasserfreiem Na2SOa getrocknet, filtriert
und das L6sungsmittel im Rotationsverdampfer entfernt.

o Das Rohprodukt wird mittels Sdulenchromatographie an Kieselgel gereinigt, um das
gewtunschte 4-Amino-1-methoxypiperidin-Derivat zu erhalten.

Protokoll fiir den MTT-Assay zur Bestimmung der
Zytotoxizitat

Der MTT-Assay ist eine kolorimetrische Methode zur Bestimmung der Zellviabilitat.[5][6][7] Er
basiert auf der Reduktion des gelben Tetrazoliumsalzes MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-
diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen durch metabolisch aktive Zellen.

[5]

Materialien:

Zellkulturmedium, fotales Kalberserum (FCS), Penicillin/Streptomycin

Tumorzelllinien (z. B. HeLa, MCF-7)

MTT-L6sung (5 mg/mL in PBS), sterilfiltriert

Solubilisierungslésung (z. B. 10 % SDS in 0,01 M HCI)

96-Well-Platten, Mehrkanalpipetten, Inkubator (37 °C, 5 % COz), ELISA-Reader

Protokoll:

e Die Zellen werden in einer 96-Well-Platte in einer Dichte von 5.000-10.000 Zellen pro Well in
100 pL Kulturmedium ausgesat und Gber Nacht im Inkubator inkubiert.
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* Am nachsten Tag werden die zu testenden Derivate in verschiedenen Konzentrationen (z. B.
von 0,1 bis 100 uM) zu den Zellen gegeben. Als Kontrolle dienen unbehandelte Zellen und
Zellen, die nur mit dem Loésungsmittel (z. B. DMSO) behandelt wurden.

e Die Platten werden fir 48-72 Stunden im Inkubator inkubiert.

e Nach der Inkubationszeit werden 10 puL der MTT-L6sung zu jedem Well gegeben und die
Platten fur weitere 2-4 Stunden inkubiert.

e Anschlief3end werden 100 pL der Solubilisierungslésung zu jedem Well gegeben und Uber
Nacht bei 37 °C inkubiert, um die Formazan-Kristalle aufzulésen.

» Die Absorption wird bei einer Wellenl&ange von 570 nm (mit einer Referenzwellenlange von
630 nm) mit einem ELISA-Reader gemessen.[6]

» Die prozentuale Zellviabilitat wird im Vergleich zur unbehandelten Kontrolle berechnet und
die ICso-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) werden
bestimmt.

Protokoll zur Bestimmung der minimalen
Hemmkonzentration (MHK)

Dieses Protokoll beschreibt die Bestimmung der antimikrobiellen Aktivitat der synthetisierten
Derivate mittels der Bouillon-Mikrodilutionsmethode.

Materialien:

o Bakterienstaimme (z. B. Staphylococcus aureus, Escherichia coli)
e Nahrmedium (z. B. Muller-Hinton-Bouillon)

e 96-Well-Platten, sterile Materialien

Protokoll:

e Die zu testenden Substanzen werden in Nahrmedium in einer 96-Well-Platte in einer
seriellen zweifachen Verdinnungsreihe vorbereitet.
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o Jedes Well wird mit einer standardisierten Bakteriensuspension (ca. 5 x 10> KBE/mL)
inokuliert.

¢ Die Platten werden bei 37 °C fiir 18-24 Stunden inkubiert.

e Die MHK ist die niedrigste Konzentration der Substanz, bei der kein sichtbares
Bakterienwachstum auftritt.

Datenprasentation

Die quantitativen Ergebnisse des biologischen Screenings sollten in tabellarischer Form
zusammengefasst werden, um einen einfachen Vergleich der Aktivitdten der verschiedenen
Derivate zu ermdglichen.

Tabelle 1: Biologische Aktivitat ausgewahlter 4-Amino-1-methoxypiperidin-Derivate

(Beispieldaten)
Antimikrobielle
. . Zytotoxizitat (HeLa) Aktivitat (S.
Derivat-ID Substituent (R)
ICso0 [pM] aureus) MHK
[ng/mL]
DER-01 Benzyl 152+1.8 > 128
DER-02 4-Chlorbenzyl 8.7+0.9 64
DER-03 2-Phenylethyl 225+2.1 > 128
DER-04 Anilin 54+0.6 32
DER-05 4-Methoxyanilin 7.1+£0.8 16
Kontrolle Doxorubicin 05+0.1
Kontrolle Ciprofloxacin - 2
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Abbildung 2: Experimenteller Arbeitsablauf von der Synthese bis zur Analyse.
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Abbildung 3: Hypothetischer MAPK/ERK-Signalweg als mégliches Target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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